Hexakis[(trimethylsilyl)ethynyl]benzene

Catalog No.
S3359068
CAS No.
100516-62-9
M.F
C36H54Si6
M. Wt
655.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexakis[(trimethylsilyl)ethynyl]benzene

CAS Number

100516-62-9

Product Name

Hexakis[(trimethylsilyl)ethynyl]benzene

IUPAC Name

trimethyl-[2-[2,3,4,5,6-pentakis(2-trimethylsilylethynyl)phenyl]ethynyl]silane

Molecular Formula

C36H54Si6

Molecular Weight

655.3 g/mol

InChI

InChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3

InChI Key

STTDQWBKXQKNIK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C

Hexakis[(trimethylsilyl)ethynyl]benzene (CAS: 100516-62-9) is a highly symmetric, sterically protected polyalkynylbenzene that serves as the premier molecular building block for carbon-rich 2D and 3D architectures. Featuring a central benzene ring fully substituted with six trimethylsilyl (TMS)-protected ethynyl groups, this high-purity crystalline solid (melting point ~224.7 °C) exhibits exceptional solubility in common organic solvents such as tetrahydrofuran (THF), pyridine, and dimethylformamide . In procurement and materials science, it is exclusively valued as the stable, shippable precursor for synthesizing γ-graphdiyne and related extended π-conjugated networks, enabling precise control over monomer concentration during bottom-up interfacial synthesis or chemical vapor deposition workflows [1].

Generic substitution or the direct procurement of the deprotected monomer, hexaethynylbenzene (HEB), is practically impossible due to severe stability and safety limitations. Pure HEB is highly reactive, degrades rapidly upon exposure to air, and is notoriously explosive in its concentrated solid state, making it entirely unsuitable for commercial shipping, long-term storage, or standardized inventory management [1]. Furthermore, substituting the TMS groups with other protecting moieties (such as phenyl or alkyl groups) fails because those groups cannot be quantitatively and cleanly removed under the mild conditions (e.g., using tetrabutylammonium fluoride) required to generate the terminal alkynes in situ [2]. Consequently, the TMS-protected hexakis variant is the only viable procurement choice to ensure safe handling while guaranteeing the rapid, defect-free generation of active monomers immediately prior to Glaser-Hay cross-coupling.

Shelf Stability and Transport Safety vs. Active Monomer

The primary procurement justification for Hexakis[(trimethylsilyl)ethynyl]benzene is its ability to safely transport the highly reactive hexaethynylbenzene (HEB) core. While pure HEB is explosive and degrades rapidly in air, the TMS-protected compound is a stable crystalline solid with a melting point of 224.7 °C that can be stored indefinitely under standard conditions [1].

Evidence DimensionThermal stability and handling safety
Target Compound DataStable crystalline solid, mp 224.7 °C, safe for bulk transport
Comparator Or BaselineHexaethynylbenzene (HEB): Degrades rapidly in air, explosive in pure solid state
Quantified DifferenceMonths-to-years of stability vs. immediate degradation and explosive hazard
ConditionsAmbient storage and commercial shipping conditions

Buyers must procure the TMS-protected form to ensure supply chain viability and laboratory safety, as the active monomer cannot be legally or practically shipped.

Precursor Solubility for Ultrathin Film Synthesis

For the synthesis of 2D carbon networks, precursor solubility dictates the final film morphology. The lipophilic TMS groups render the compound highly soluble in THF and pyridine, allowing for precise, low-concentration dropwise deprotection. This controlled release enables the synthesis of γ-graphdiyne films as thin as 3 nm at gas-liquid interfaces, whereas unprotected or poorly soluble analogs precipitate prematurely, forming bulk aggregates [1].

Evidence DimensionSolvent compatibility and film thickness control
Target Compound DataHighly soluble, enabling controlled synthesis of ~3 nm to 24 nm films
Comparator Or BaselineUnprotected rigid polyalkynes: Poorly soluble, leading to bulk aggregation (>1 µm)
Quantified DifferenceReduces final film thickness from bulk micrometers down to 3 nm via controlled interfacial release
ConditionsGas-liquid or liquid-liquid interfacial Glaser-Hay coupling

High solubility is a strict prerequisite for engineers requiring defect-free, ultrathin graphdiyne membranes for semiconductor or advanced filtration applications.

Topological Specificity in Carbon Network Formation

The hexatopic nature of Hexakis[(trimethylsilyl)ethynyl]benzene is strictly required to form the specific γ-graphdiyne lattice. Compared to tritopic analogs like 1,3,5-Tris[(trimethylsilyl)ethynyl]benzene, the 6-fold symmetry provides the exact sp/sp2 carbon ratio needed to generate uniform triangular pores and the characteristic semiconducting bandgap of γ-graphdiyne [1].

Evidence DimensionValency and resulting 2D lattice topology
Target Compound DataHexatopic (6 reactive sites); yields γ-graphdiyne with dense, uniform triangular pores
Comparator Or Baseline1,3,5-Tris[(trimethylsilyl)ethynyl]benzene: Tritopic (3 reactive sites); yields different graphyne allotropes with larger, less dense pores
Quantified Difference6-fold vs. 3-fold symmetry dictates the exact sp/sp2 carbon ratio and resulting electronic band structure
ConditionsBottom-up cross-coupling polymerization

Procurement of the hexakis-substituted core is non-negotiable when the specific mechanical and electronic properties of the γ-graphdiyne phase are required.

Synthesis of γ-Graphdiyne Battery Anodes

Utilized as the primary precursor for growing highly conductive (up to 1.9×10^3 S/m) graphdiyne nanowalls and films on copper foil substrates, providing the uniform pore structure required for efficient lithium and sodium-ion intercalation [1].

Interfacial Polymerization of Ultrathin 2D Membranes

Ideal for gas-liquid or liquid-liquid interfacial synthesis workflows where the compound is slowly deprotected in situ, leveraging its high solubility to allow the controlled growth of ultrathin (down to 3 nm), defect-free carbon networks for gas separation and water remediation [2].

Bottom-Up Fabrication of Carbon Nanotube Arrays

Employed in templated cross-coupling reactions (e.g., using anodic aluminum oxide templates) to construct highly stable graphdiyne nanotube arrays for advanced field-emission devices and catalytic supports [1].

Dates

Last modified: 08-19-2023

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